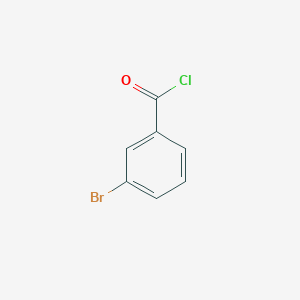

3-Bromobenzoyl chloride

Description

Properties

IUPAC Name |

3-bromobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClO/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOOZQFGWNZNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061907 | |

| Record name | Benzoyl chloride, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-09-7 | |

| Record name | 3-Bromobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1711-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Bromobenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 3-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

Abstract

This technical guide provides a comprehensive overview of 3-Bromobenzoyl chloride (CAS No. 1711-09-7), a key reagent in organic synthesis, particularly within the pharmaceutical and material science sectors. This document details its chemical and physical properties, safety and handling protocols, and provides an in-depth look at its synthesis and reactivity. Furthermore, it includes detailed experimental protocols for its preparation and its application in the synthesis of bioactive molecules, supported by spectral data and graphical representations of chemical pathways and workflows.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid.[1] It is known for its high reactivity, which makes it a versatile intermediate in a variety of chemical transformations. Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| CAS Number | 1711-09-7 | [2] |

| Molecular Formula | C₇H₄BrClO | [2] |

| Molecular Weight | 219.46 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [1] |

| Boiling Point | 74-75 °C at 0.5 mmHg | [2] |

| Density | 1.662 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.595 | [2] |

| Solubility | Reacts with water. Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly). |

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic methods. Below are the characteristic spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound exhibits signals in the aromatic region, consistent with a substituted benzene (B151609) ring.

-

¹H NMR (CDCl₃): The spectrum will show complex multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm, corresponding to the four protons on the benzene ring.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

¹³C NMR (CDCl₃): Expected peaks include the carbonyl carbon (C=O) around 165-170 ppm, and several peaks in the aromatic region (typically 120-140 ppm) corresponding to the six carbons of the benzene ring. The carbon attached to the bromine will have a characteristic chemical shift.[4][5]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.

-

Key IR Peaks (neat):

Safety and Handling

This compound is a corrosive and hazardous substance that requires careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times. It is highly sensitive to moisture and will react with water to produce hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container under an inert atmosphere, away from water and sources of ignition.

| Hazard Statement | Description |

| H314 | Causes severe skin burns and eye damage. |

| H335 | May cause respiratory irritation. |

Synthesis of this compound

This compound is typically synthesized from 3-bromobenzoic acid via reaction with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[9]

Reaction Scheme

References

- 1. 4-Bromobenzyl chloride(589-17-3) 1H NMR [m.chemicalbook.com]

- 2. This compound 98 1711-09-7 [sigmaaldrich.com]

- 3. This compound(1711-09-7) 1H NMR spectrum [chemicalbook.com]

- 4. This compound(1711-09-7) 13C NMR [m.chemicalbook.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound(1711-09-7) IR Spectrum [m.chemicalbook.com]

- 9. benchchem.com [benchchem.com]

Spectroscopic Analysis of 3-Bromobenzoyl Chloride: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 3-Bromobenzoyl chloride (CAS No: 1711-09-7), a key intermediate in pharmaceutical and chemical synthesis. The document, intended for researchers, scientists, and professionals in drug development, details the compound's characteristic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Included are detailed experimental protocols for data acquisition and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.23 | t | ~1.8 | H-2 |

| ~8.09 | dt | ~7.8, 1.2 | H-6 |

| ~7.83 | ddd | ~8.0, 2.0, 1.0 | H-4 |

| ~7.44 | t | ~7.9 | H-5 |

¹³C NMR (Carbon NMR) Data.[1][2]

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~167.5 | C=O (Carbonyl) |

| ~138.0 | C-4 |

| ~135.5 | C-6 |

| ~133.8 | C-1 |

| ~130.5 | C-5 |

| ~128.8 | C-2 |

| ~122.5 | C-3 |

IR (Infrared) Spectroscopy Data

Technique: Attenuated Total Reflectance (ATR) or Liquid Film

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Weak | Aromatic C-H Stretch |

| ~1770 | Strong | C=O Stretch (Acyl Chloride) |

| ~1735 | Medium | Overtone of C=O Stretch |

| ~1570 | Medium | Aromatic C=C Stretch |

| ~1200 | Strong | C-C Stretch |

| ~880 | Strong | C-Cl Stretch |

| ~790 | Strong | C-H Bending (out-of-plane) |

| ~680 | Medium | C-Br Stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 218/220 | High | [M]⁺ (Molecular Ion) |

| 183/185 | High | [M-Cl]⁺ |

| 155/157 | Medium | [M-Cl-CO]⁺ |

| 104 | Low | [C₇H₄O]⁺ |

| 76 | Medium | [C₆H₄]⁺ |

| 50 | Medium | [C₄H₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

-

This compound

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample into the NMR magnet.

-

-

Data Acquisition (¹H NMR):

-

Tune and shim the spectrometer for the sample.

-

Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (typically 128 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase the resulting spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the CDCl₃ solvent peak in the ¹³C spectrum.

-

Integrate the peaks in the ¹H spectrum.

-

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

-

This compound

-

ATR-FTIR spectrometer with a diamond or zinc selenide (B1212193) crystal

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal.

-

Data Acquisition:

-

Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol)

-

Mass spectrometer with an EI source

-

Gas chromatograph (if using GC-MS for sample introduction)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.

-

Mass Analysis: The resulting positively charged ions (molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

-

Data Analysis: Identify the molecular ion peak and the major fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be considered in the analysis of the molecular ion and halogen-containing fragments.

Structure Elucidation Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques in determining the structure of this compound.

Caption: Workflow for the structural elucidation of this compound.

An In-depth Technical Guide to the Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-bromobenzoyl chloride from 3-bromobenzoic acid, a critical transformation in organic chemistry for the preparation of various derivatives. This document details the underlying reaction mechanism, experimental protocols, and key data points to assist researchers in the successful execution of this synthesis.

Introduction

The conversion of carboxylic acids to acyl chlorides is a fundamental reaction in organic synthesis. Acyl chlorides, such as this compound, are highly reactive intermediates that serve as versatile building blocks for the synthesis of esters, amides, and other carbonyl-containing compounds.[1] The most common and effective method for this transformation is the reaction of the corresponding carboxylic acid with thionyl chloride (SOCl₂).[1][2][3][4] This guide focuses on the practical aspects and theoretical underpinnings of this specific conversion.

Reaction Mechanism

The reaction of 3-bromobenzoic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. The hydroxyl group of the carboxylic acid is a poor leaving group; therefore, it is first converted into a better leaving group.

The mechanism can be summarized in the following steps:

-

Nucleophilic Attack: The oxygen atom of the hydroxyl group of 3-bromobenzoic acid acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.[3][5]

-

Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a chlorosulfite intermediate and the expulsion of a chloride ion.[3][5]

-

Nucleophilic Acyl Substitution: The chloride ion, a good nucleophile, then attacks the carbonyl carbon of the intermediate.[2][4]

-

Product Formation: The intermediate collapses, leading to the formation of the final product, this compound, and the release of sulfur dioxide (SO₂) and hydrochloric acid (HCl) as gaseous byproducts.[4][6] The evolution of these gases helps to drive the reaction to completion.[6]

Quantitative Data

The physical and chemical properties of the key reactant and product are summarized in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 3-Bromobenzoic Acid | C₇H₅BrO₂ | 201.02[1][7] | - | - | - |

| This compound | C₇H₄BrClO | 219.46[1][8] | 74-75 at 0.5 mmHg[1] | 1.662[1] | 1.595 |

| Thionyl Chloride | SOCl₂ | 118.97[1] | 79[1] | 1.63[1] | - |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound from 3-bromobenzoic acid using thionyl chloride.

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)[1]

-

Anhydrous toluene (B28343) or dichloromethane (B109758) (optional, as the reaction can be run neat)[1]

-

Catalytic amount of anhydrous N,N-dimethylformamide (DMF) (optional)[9]

Equipment:

-

Dry round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)[1]

-

Gas trap to neutralize HCl and SO₂ byproducts[9]

-

Distillation apparatus for vacuum distillation[1]

Procedure:

-

Reaction Setup:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromobenzoic acid.[1]

-

The reaction should be conducted in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO₂).[1]

-

All glassware must be thoroughly dried to prevent the hydrolysis of thionyl chloride and the product acyl chloride.[1]

-

-

Reagent Addition:

-

Reaction:

-

Work-up and Purification:

Safety Precautions:

-

Thionyl chloride is corrosive and reacts violently with water. Handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

-

The reaction evolves toxic and corrosive gases (HCl and SO₂). It is imperative to perform the reaction in a well-ventilated fume hood with a gas trap.[1][9]

Visualizations

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism Pathway:

Caption: Simplified reaction pathway for the formation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Carboxylic acids react with thionyl Chloride (SOCl2) to form acid chlorides [ns1.almerja.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Mechanism of 3-Bromobenzoyl chloride formation with thionyl chloride

An In-depth Technical Guide to the Mechanism of 3-Bromobenzoyl Chloride Formation with Thionyl Chloride

This technical guide provides a comprehensive overview of the synthesis of this compound from 3-Bromobenzoic acid using thionyl chloride (SOCl₂). The document details the underlying reaction mechanism, experimental protocols, and quantitative data, tailored for researchers, scientists, and professionals in drug development.

Reaction Overview and Mechanism

The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride is a preferred reagent for this process due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion.[1][2] The reaction of 3-Bromobenzoic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism.

The established mechanism involves several key steps:

-

Nucleophilic Attack: The carbonyl oxygen of 3-Bromobenzoic acid attacks the electrophilic sulfur atom of thionyl chloride.[3][4]

-

Intermediate Formation: This initial attack forms a highly reactive chlorosulfite intermediate, converting the hydroxyl group into a better leaving group.[1][4]

-

Chloride Attack: A chloride ion, generated in the process, acts as a nucleophile and attacks the carbonyl carbon of the intermediate.[1]

-

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. This step ejects the chlorosulfite group, which subsequently decomposes into sulfur dioxide (SO₂) and a chloride ion.[1][5] The evolution of these gaseous byproducts makes the reaction effectively irreversible.[1]

For less reactive carboxylic acids, a catalytic amount of N,N-dimethylformamide (DMF) can be used to accelerate the reaction by forming a more reactive Vilsmeier-type chlorinating agent in situ.[1][6]

Quantitative Data

The following tables summarize the key physical properties of the primary reactant and product, along with typical reaction parameters.

Table 1: Physicochemical Properties of Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| 3-Bromobenzoic acid | C₇H₅BrO₂ | 201.02 | 249 (decomposes) | - |

| This compound | C₇H₄BrClO | 219.46 | 74-75 at 0.5 mmHg | 1.662 |

| Thionyl chloride | SOCl₂ | 118.97 | 79 | 1.63 |

| Source:[7][8][9][10] |

Table 2: Typical Reaction Parameters

| Parameter | Value / Condition | Notes |

| Thionyl Chloride Stoichiometry | 2-3 equivalents | An excess is used to ensure complete conversion and can act as a solvent.[6][7] |

| Solvent | Neat (no solvent) or an inert solvent (e.g., Toluene (B28343), Dichloromethane) | The reaction can be run effectively without a solvent.[7] |

| Catalyst | Catalytic DMF (optional) | 1-2 drops can be added to accelerate the reaction, especially for unreactive acids.[1][6] |

| Temperature | Reflux (~79 °C) | The reaction mixture is gently heated to the boiling point of thionyl chloride.[7] |

| Reaction Time | 2-4 hours | Progress can be monitored by the cessation of HCl and SO₂ gas evolution.[7][11] |

| Typical Yield | >90% | This reaction is generally high-yielding.[6] |

Detailed Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene or dichloromethane (B109758) (optional solvent)

-

N,N-dimethylformamide (DMF, optional catalyst)

-

Dry glassware (round-bottom flask, reflux condenser, distillation apparatus)

-

Drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

Reaction Setup:

-

Ensure all glassware is thoroughly dried to prevent hydrolysis of thionyl chloride and the acyl chloride product.[7]

-

In a dry, two-necked round-bottom flask equipped with a magnetic stir bar, add 3-Bromobenzoic acid.

-

Place the flask in a fume hood. Attach a reflux condenser fitted with a drying tube to one neck of the flask. The drying tube outlet should be connected to a gas trap to neutralize the evolved HCl and SO₂ gases.[6]

-

-

Reagent Addition:

-

Reaction:

-

Workup and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature.[7]

-

Remove the excess thionyl chloride. This is typically achieved by distillation at atmospheric pressure.[7]

-

The crude this compound is then purified by vacuum distillation. Collect the fraction boiling at 74-75 °C / 0.5 mmHg.[7]

-

Safety Precautions:

-

This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic HCl and SO₂ gases.[7]

-

Thionyl chloride is corrosive and reacts violently with water. Always handle it with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7]

-

The use of thoroughly dried glassware is critical to the success of the reaction and to avoid hazardous side reactions.[7]

References

- 1. orgosolver.com [orgosolver.com]

- 2. reactionweb.io [reactionweb.io]

- 3. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Page loading... [guidechem.com]

- 9. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-溴苯甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Reactivity of 3-Bromobenzoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 3-bromobenzoyl chloride with a range of nucleophiles. This compound is a key intermediate in organic synthesis, particularly in the pharmaceutical industry, due to its versatile reactivity. This document details the underlying principles governing its reactions, presents quantitative data on reaction outcomes, provides explicit experimental protocols, and visualizes key reaction pathways.

Introduction: The Chemical Profile of this compound

This compound is an acyl chloride derivative of benzoic acid, featuring a bromine atom at the meta-position of the benzene (B151609) ring.[1][2] Its chemical structure confers a high degree of reactivity, making it a valuable building block for the synthesis of a wide array of organic compounds, including esters, amides, and ketones.[3][4] The presence of the bromine atom and the acyl chloride functional group provides two reactive sites for further chemical modifications.

The high reactivity of this compound stems from the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing effects of both the chlorine and bromine atoms. This makes it highly susceptible to nucleophilic attack. This guide will delve into the specifics of these reactions, providing the necessary data and protocols for its effective utilization in a research and development setting.

The Core of Reactivity: Nucleophilic Acyl Substitution

The primary reaction pathway for this compound with nucleophiles is the nucleophilic acyl substitution. This is a two-step mechanism involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride leaving group.

Mechanism of Nucleophilic Acyl Substitution

The Role of the Bromo Substituent

The bromine atom at the meta position plays a crucial role in the reactivity of the molecule. It exerts a negative inductive effect (-I), withdrawing electron density from the benzene ring and, consequently, from the carbonyl carbon. This electron withdrawal increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzoyl chloride.

The electronic effect of the meta-bromo substituent can be quantified by its Hammett sigma constant (σ_m), which is +0.39.[4] A positive sigma value indicates an electron-withdrawing group that enhances the rate of reactions where a negative charge develops in the transition state, as is the case in nucleophilic acyl substitution.

Quantitative Analysis of Reactivity

The reactivity of this compound can be quantitatively assessed by examining reaction yields, times, and kinetic data for its reactions with various nucleophiles.

Reaction with Amines (Amidation)

The reaction of this compound with primary and secondary amines is a facile method for the synthesis of 3-bromobenzamides. These reactions are typically fast and high-yielding.

| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Ammonia | 3-Bromobenzamide (B114348) | DCM/H₂O | 0 - RT | 1.5 - 2.5 | >90 (Typical) | [3] |

| Aniline | N-Phenyl-3-bromobenzamide | Dichloromethane (B109758) | RT | 0.1 - 0.5 | ~95 | |

| Diethylamine | N,N-Diethyl-3-bromobenzamide | Dichloromethane | RT | 0.1 - 0.5 | High | |

| Cyclohexylamine | N-Cyclohexyl-3-bromobenzamide | Dichloromethane | 0 - RT | 4 - 16 | High |

Reaction with Alcohols and Phenols (Esterification)

Esterification with this compound provides 3-bromobenzoate esters. The reactivity with alcohols is generally high, while reactions with less nucleophilic phenols may require a base catalyst.

| Nucleophile | Product | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Methanol | Methyl 3-bromobenzoate | Methanol | Reflux | 10 | 85 | [3] |

| Ethanol | Ethyl 3-bromobenzoate | Ethanol | 25 | - | - | [5][6] |

| n-Propanol | n-Propyl 3-bromobenzoate | n-Propanol | 25 | - | - | [5][6] |

| Phenol | Phenyl 3-bromobenzoate | Dichloromethane | 0 | - | - | [7] |

Kinetic Data

Kinetic studies on the alcoholysis of substituted benzoyl chlorides show that electron-withdrawing substituents, such as the meta-bromo group, increase the reaction rate. The reaction is typically second-order, being first-order with respect to both the acyl chloride and the alcohol.[5][6]

| Reaction | Solvent | Rate Constant (k) at 25°C | Reference |

| Alcoholysis with n-Propanol | n-Propanol | Specific rate constants determined for various substituted benzoyl chlorides. | [5][6] |

| Hydrolysis | 95% Ethanol | k_hydrolysis = 0.00949 min⁻¹ | [5] |

| Ethanolysis | 95% Ethanol | k_ethanolysis = 0.0757 min⁻¹ | [5] |

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of this compound and its subsequent reactions with nucleophiles.

Synthesis of this compound from 3-Bromobenzoic Acid

This procedure utilizes thionyl chloride to convert the carboxylic acid to the more reactive acyl chloride.[4][8]

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous toluene (B28343) or dichloromethane (optional)

-

Dry glassware

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, add 3-bromobenzoic acid.

-

Add an excess of thionyl chloride (2-3 equivalents). An inert solvent can be used, or the reaction can be run neat.

-

Gently heat the mixture to reflux (approx. 79°C).

-

Monitor the reaction by the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride by distillation at atmospheric pressure.

-

Purify the crude this compound by vacuum distillation (boiling point 74-75 °C at 0.5 mmHg). A typical yield for this reaction is >90%.[3]

General Protocol for Amidation

This protocol describes the reaction of this compound with an amine.[3]

Materials:

-

This compound

-

Primary or secondary amine (2 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (B95107) (THF)

-

Ice bath

Procedure:

-

Dissolve the amine in the anhydrous solvent in a round-bottom flask and cool the solution in an ice bath.

-

In a separate flask, dissolve this compound in the same anhydrous solvent.

-

Slowly add the this compound solution to the stirred amine solution.

-

Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Upon completion (monitored by TLC), the reaction mixture can be worked up by washing with dilute acid and brine, followed by drying and evaporation of the solvent.

General Protocol for Esterification of an Alcohol

This protocol outlines the esterification of an alcohol with this compound.

Materials:

-

This compound

-

Alcohol (1-1.2 equivalents)

-

Pyridine or triethylamine (B128534) (1.2 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Ice bath

Procedure:

-

Dissolve the alcohol and pyridine/triethylamine in anhydrous DCM in a round-bottom flask and cool in an ice bath.

-

Slowly add a solution of this compound in anhydrous DCM to the stirred alcohol solution.

-

Stir the reaction at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester, which can be purified by chromatography or distillation.

Logical Relationships and Signaling Pathways

The reactivity of this compound is a cornerstone in the synthesis of more complex molecules, particularly in the context of drug discovery and development. The bromo- and acyl chloride moieties serve as handles for a variety of subsequent transformations.

This pathway illustrates how the initial nucleophilic acyl substitution on this compound to form amides or esters is often a prelude to more complex transformations. The bromine atom on the resulting products can then participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to build molecular complexity and access a diverse range of drug-like scaffolds.

Applications in Drug Development

This compound and its derivatives are utilized in the synthesis of various pharmaceutically active compounds. For example, it is a precursor for the synthesis of molecules with potential applications as enzyme inhibitors, receptor antagonists, and other therapeutic agents. The ability to readily form amide and ester linkages, combined with the potential for subsequent cross-coupling reactions, makes it a valuable tool for medicinal chemists in lead optimization and the generation of compound libraries. For instance, derivatives of 3-bromobenzamide have been investigated for their biological activities.[9][10][11]

Conclusion

This compound is a highly reactive and versatile reagent for the synthesis of a wide range of organic molecules. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the electron-withdrawing bromo substituent. This guide has provided a detailed overview of its reactions with common nucleophiles, supported by quantitative data and experimental protocols. The ability to predictably form amide and ester bonds, coupled with the potential for further functionalization via the bromo group, solidifies the importance of this compound as a key building block for researchers, scientists, and professionals in the field of drug development.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. scholarworks.uni.edu [scholarworks.uni.edu]

- 6. "Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides" by B. R. Bluestein, Albert Hybl et al. [scholarworks.uni.edu]

- 7. researchgate.net [researchgate.net]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. web.viu.ca [web.viu.ca]

- 11. researchgate.net [researchgate.net]

3-Bromobenzoyl chloride electrophilicity and reaction kinetics

An In-depth Technical Guide on the Electrophilicity and Reaction Kinetics of 3-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₇H₄BrClO) is a pivotal reagent in organic synthesis, valued for its role as a versatile intermediate in the production of pharmaceuticals, agrochemicals, and other complex organic molecules. Its reactivity is fundamentally governed by the electrophilicity of the carbonyl carbon, which is significantly influenced by the electronic effects of the bromine substituent on the aromatic ring. This technical guide provides a comprehensive analysis of the electrophilicity and reaction kinetics of this compound. It delves into the theoretical underpinnings of its reactivity using the Hammett equation, presents quantitative data, details key experimental protocols for its synthesis and subsequent reactions, and provides visual diagrams of reaction mechanisms and workflows to facilitate a deeper understanding.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrClO | [1] |

| Molecular Weight | 219.46 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 74-75 °C at 0.5 mmHg | [2][3] |

| Density | 1.662 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.595 | [2] |

| CAS Number | 1711-09-7 | [2] |

Core Concepts: Electrophilicity and Substituent Effects

The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily determined by the electrophilicity of the carbonyl carbon. The more electron-deficient this carbon is, the more readily it will react with a nucleophile.[4] Substituents on the benzene (B151609) ring modulate this electrophilicity through a combination of inductive and resonance effects.

-

Inductive Effect (-I): Bromine is an electronegative atom, and it withdraws electron density from the benzene ring through the sigma bonds. This effect deactivates the ring towards electrophilic substitution but, more importantly for this context, it makes the carbonyl carbon more electron-deficient and thus more electrophilic.[4]

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system.[4] However, for halogens, the inductive effect is generally considered to be stronger and more influential on reactivity in this context.[4]

For this compound, the bromine atom is in the meta position relative to the carbonyl group. From this position, its electron-withdrawing inductive effect dominates, as the resonance effect has a minimal impact at the meta position. This strong -I effect enhances the partial positive charge on the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.

Quantitative Analysis: The Hammett Equation

The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reaction rates of benzene derivatives.[5] The equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction with the substituted compound.

-

k₀ is the rate constant for the reaction with the unsubstituted compound (e.g., benzoyl chloride).

-

σ (sigma) is the substituent constant , which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.[6]

-

ρ (rho) is the reaction constant , which describes the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.[5]

For reactions of benzoyl chlorides with nucleophiles, the rate-determining step is the attack on the electrophilic carbonyl carbon.[7] This process builds up a negative charge in the transition state. Therefore, these reactions typically have a positive ρ value, meaning they are accelerated by electron-withdrawing substituents that stabilize the developing negative charge and increase the carbonyl's electrophilicity.[5][8]

The substituent constant for a bromine atom at the meta position (σ_meta_) is +0.39 . This positive value quantitatively confirms its electron-withdrawing nature. Given a positive ρ value for nucleophilic acyl substitution, the Hammett equation predicts that this compound will react faster than benzoyl chloride.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| H | - | 0.00 | Reference |

| Br | meta | +0.39 | Electron-withdrawing |

| NO₂ | meta | +0.71 | Strongly electron-withdrawing |

| OCH₃ | meta | +0.12 | Weakly electron-withdrawing |

| CH₃ | meta | -0.07 | Weakly electron-donating |

Reaction Kinetics of Key Reactions

The enhanced electrophilicity of this compound makes it a highly effective reagent in several fundamental organic transformations.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction where an acyl group is attached to an aromatic ring.[9] The reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion.[10][11]

The reaction proceeds via the formation of the acylium ion, which then acts as the electrophile.[10] Due to the electron-withdrawing bromine atom, the carbonyl carbon of this compound is already polarized, facilitating the formation of the acylium ion upon coordination with the Lewis acid. The subsequent electrophilic attack on an electron-rich aromatic ring is the rate-determining step.[12] The overall reaction is generally efficient, but requires stoichiometric amounts of the catalyst because the product ketone complexes with the Lewis acid.[9]

Amidation and Esterification

This compound reacts readily with amines and alcohols to form the corresponding amides and esters. These are nucleophilic acyl substitution reactions. The kinetics are favorable due to the high electrophilicity of the acyl chloride. The reactions are typically fast and high-yielding.[13] In amidation, an excess of the amine or a non-nucleophilic base is often used to neutralize the HCl byproduct.[13]

Experimental Protocols

Synthesis of this compound

This protocol details the conversion of 3-bromobenzoic acid to this compound using thionyl chloride (SOCl₂), a common and effective method.[13][14]

Materials:

-

3-Bromobenzoic acid

-

Thionyl chloride (SOCl₂) (2-3 equivalents)

-

Dimethylformamide (DMF) (catalytic amount, 1-2 drops)

-

Dry round-bottom flask, reflux condenser, gas trap

Procedure:

-

Setup: In a dry round-bottom flask equipped with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 3-bromobenzoic acid.[13]

-

Reagent Addition: Add an excess of thionyl chloride (2-3 equivalents). Add a catalytic amount of DMF (1-2 drops) to accelerate the reaction.[13]

-

Reaction: Heat the mixture gently to reflux. Monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.[14]

-

Isolation: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride by distillation, preferably under reduced pressure.[13]

-

Purification: The crude this compound can often be used directly. If higher purity is needed, it can be purified by vacuum distillation, collecting the fraction at 74-75 °C/0.5 mmHg.[14]

Safety Precaution: This reaction evolves toxic gases (HCl and SO₂) and should be performed in a well-ventilated fume hood. Thionyl chloride is corrosive and reacts violently with water.[14]

Friedel-Crafts Acylation of Anisole (B1667542)

This protocol details the acylation of anisole with this compound, a representative example of its application in C-C bond formation.[10]

Materials:

-

This compound (1.0 eq.)

-

Anisole (1.25 eq.)

-

Anhydrous aluminum chloride (AlCl₃) (1.1 eq.)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Ice, water, 1 M HCl

-

Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

-

Catalyst Suspension: In a dry, nitrogen-flushed round-bottom flask, suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM.

-

Reagent Addition: Cool the suspension to 0 °C using an ice-water bath. To this, add anisole (1.25 eq.).

-

Acyl Chloride Addition: Slowly add a solution of this compound (1.0 eq.) in anhydrous DCM to the suspension dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of starting material.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl to decompose the aluminum chloride complex.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, (3-bromophenyl)(4-methoxyphenyl)methanone, can be further purified by recrystallization or column chromatography.

Conclusion

This compound is a highly reactive acylating agent whose electrophilicity is enhanced by the electron-withdrawing inductive effect of the meta-positioned bromine atom. This property can be quantitatively understood through the Hammett equation, which predicts accelerated reaction kinetics for nucleophilic acyl substitutions compared to unsubstituted benzoyl chloride. Its utility in robust C-C bond-forming reactions like Friedel-Crafts acylation and in the efficient synthesis of amides and esters makes it an indispensable tool for synthetic chemists in academic and industrial research, particularly in the field of drug development. The provided protocols and mechanistic diagrams serve as a practical guide for its effective application in the laboratory.

References

- 1. Page loading... [guidechem.com]

- 2. This compound CAS#: 1711-09-7 [m.chemicalbook.com]

- 3. This compound [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Hammett equation - Wikipedia [en.wikipedia.org]

- 6. oxfordreference.com [oxfordreference.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Determination of Mechanism in Chemistry [faculty.csbsju.edu]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Bromobenzoyl Chloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides an in-depth overview of the safety precautions and handling procedures for 3-Bromobenzoyl chloride (CAS No. 1711-09-7).

Hazard Identification and Classification

This compound is a corrosive substance that poses significant health risks upon exposure. It is classified as a hazardous chemical and requires careful handling to prevent adverse effects.[1]

GHS Classification:

| Hazard Class | Hazard Category | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 1B | Danger | H314: Causes severe skin burns and eye damage. |

| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. |

| Specific target organ toxicity (single exposure) | 3 | Warning | H335: May cause respiratory irritation. |

| Corrosive to metals | 1 | Warning | H290: May be corrosive to metals. |

| Skin Sensitisation | 1 | Warning | H317: May cause an allergic skin reaction. |

Data sourced from multiple safety data sheets.[2][3]

The substance is also described as a lachrymator, meaning it can cause tearing.[4] Contact with water liberates toxic gas, specifically hydrogen chloride gas.[1][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | C₇H₄BrClO |

| Molecular Weight | 219.46 g/mol |

| Appearance | Liquid |

| Boiling Point | 74-75 °C at 0.5 mmHg |

| Density | 1.662 g/mL at 25 °C |

| Refractive Index | n20/D 1.595 |

| UN Number | UN3265 |

| Hazard Class (Transport) | 8 |

| Packing Group (Transport) | III |

Data sourced from Sigma-Aldrich and TCI Chemicals.[6]

Safe Handling and Storage

Proper handling and storage are crucial to minimize the risks associated with this compound.

Handling

-

Ventilation: Use only under a chemical fume hood to ensure adequate ventilation.[1][5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection (goggles and a face shield).[2][7]

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[1] Avoid breathing mist, vapors, or spray.[1]

-

Incompatible Materials: Keep away from water, strong oxidizing agents, strong bases, and alcohols.[1][8]

-

Ignition Sources: Keep away from open flames, hot surfaces, and sources of ignition.[1][5]

-

Inert Atmosphere: For handling, it is recommended to keep the substance under nitrogen.[1][5]

-

Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands thoroughly after handling.[2]

Storage

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][5] Store in the original, corrosive-resistant container.[2]

-

Moisture: Protect from moisture as it reacts with water.[3][9] Store in a dry place.[4]

-

Security: Store locked up.[2]

Emergency Procedures

First-Aid Measures

Immediate medical attention is required for all exposure routes.[1][5]

| Exposure Route | First-Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes.[1] Remove all contaminated clothing immediately.[2] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration.[1] Do not use mouth-to-mouth resuscitation. |

| Ingestion | Do NOT induce vomiting.[1] Rinse mouth with water.[9] Call a physician or poison control center immediately.[1] |

Self-Protection for First Aiders: Ensure that medical personnel are aware of the material involved and take precautions to protect themselves.[4]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO₂, dry chemical, dry sand, or alcohol-resistant foam.[4][5]

-

Unsuitable Extinguishing Media: Do not use water, as contact with water liberates toxic gas.[4]

-

Specific Hazards: The substance is combustible and may emit acrid smoke and corrosive fumes upon heating.[2] Hazardous decomposition products include carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen chloride gas.[1][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][5]

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and evacuate personnel to safe areas.[1] Wear personal protective equipment.[1]

-

Environmental Precautions: Prevent the product from entering drains.[3]

-

Containment and Cleanup: Remove all sources of ignition.[1] Soak up with inert absorbent material (e.g., sand, earth, vermiculite) and keep in suitable, closed containers for disposal.[1][2] Do not expose the spill to water.[1]

Experimental Protocols: General Chemical Safety Assessment

While specific experimental protocols for determining the safety data of this compound are not publicly available, a general workflow for chemical safety assessment is outlined below. This process is fundamental in research and drug development to characterize the hazard profile of a new or existing chemical.

Caption: A generalized workflow for chemical safety assessment.

Logical Flow of Safety and Handling Precautions

The following diagram illustrates the logical relationship between hazard identification, control measures, and emergency response when working with this compound.

Caption: Logical flow of safety precautions for this compound.

Disposal Considerations

Waste from this compound must be treated as hazardous waste.[10] Disposal should be conducted in accordance with local, regional, and national regulations.[2][3] It is recommended to entrust disposal to a licensed waste disposal company.[3] Contaminated packaging should also be disposed of in line with regulations.[3]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS). Always refer to the most current SDS for this compound from your supplier before handling the material.

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.es [fishersci.es]

- 5. fishersci.com [fishersci.com]

- 6. This compound 98 1711-09-7 [sigmaaldrich.com]

- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1711-09-7 Name: this compound [xixisys.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Key Chemical Reactions of 3-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromobenzoyl chloride is a versatile bifunctional reagent of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. Its structure, featuring a reactive acyl chloride group and a bromine-substituted aromatic ring, allows for a diverse range of chemical transformations. The acyl chloride is a potent electrophile, readily undergoing nucleophilic acyl substitution to form esters and amides. Simultaneously, the bromo-substituent serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the core chemical reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in its effective utilization.

Core Reactions and Methodologies

The reactivity of this compound can be broadly categorized into two main types: reactions at the acyl chloride group and reactions involving the carbon-bromine bond.

Nucleophilic Acyl Substitution: Synthesis of Esters and Amides

The electrophilic carbonyl carbon of the acyl chloride is highly susceptible to attack by nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. These reactions are fundamental in organic synthesis and are widely used to create key structural motifs in drug candidates.

The reaction of this compound with alcohols proceeds readily to form the corresponding esters. The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of Ethyl 3-bromobenzoate

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

-

Addition of Alcohol: Add anhydrous ethanol (B145695) (1.1 eq) to the solution.

-

Base Addition: Cool the mixture to 0 °C in an ice bath and slowly add triethylamine (1.2 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure ethyl 3-bromobenzoate.

| Alcohol | Product | Base | Solvent | Yield (%) |

| Ethanol | Ethyl 3-bromobenzoate | Triethylamine | DCM | >95 |

| Phenol | Phenyl 3-bromobenzoate | Pyridine | Toluene (B28343) | ~90 |

Spectroscopic Data for Ethyl 3-bromobenzoate: [1][2][3]

-

¹H NMR (CDCl₃): δ 8.15 (t, J=1.8 Hz, 1H), 7.95 (dt, J=7.8, 1.3 Hz, 1H), 7.68 (ddd, J=8.0, 2.0, 1.0 Hz, 1H), 7.32 (t, J=7.9 Hz, 1H), 4.39 (q, J=7.1 Hz, 2H), 1.40 (t, J=7.1 Hz, 3H).[1]

-

¹³C NMR (CDCl₃): δ 165.4, 135.8, 132.9, 132.5, 129.9, 128.1, 122.5, 61.5, 14.3.

-

IR (neat, cm⁻¹): 1720 (C=O stretch), 1250 (C-O stretch).

The synthesis of amides from this compound and primary or secondary amines is a robust and high-yielding reaction.[4] Similar to esterification, a base is used to scavenge the HCl produced.

Experimental Protocol: Synthesis of N-Phenyl-3-bromobenzamide

-

Reaction Setup: Dissolve aniline (B41778) (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF in a round-bottom flask at 0 °C.

-

Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq) in anhydrous THF to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Work-up: Add water to the reaction mixture and extract with ethyl acetate. Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be recrystallized or purified by column chromatography to yield N-phenyl-3-bromobenzamide.

| Amine | Product | Base | Solvent | Yield (%) |

| Aniline | N-Phenyl-3-bromobenzamide | Triethylamine | THF | >90 |

| Benzylamine | N-Benzyl-3-bromobenzamide | Triethylamine | DCM | >95 |

| Morpholine | (3-Bromophenyl)(morpholino)methanone | Triethylamine | THF | >95 |

Spectroscopic Data for N-Phenyl-3-bromobenzamide: [1]

-

¹H NMR (CDCl₃): δ 7.90 (s, 1H), 7.86 (d, J=7.3 Hz, 2H), 7.64 (d, J=8.8 Hz, 2H), 7.53 (t, J=8.0 Hz, 1H), 7.46 (t, J=6.4 Hz, 2H), 7.39 (t, J=7.6 Hz, 2H), 7.16 (t, J=6.4 Hz, 1H).[1]

-

¹³C NMR (CDCl₃): δ 166.1, 138.2, 135.3, 132.1, 129.4, 129.1, 127.3, 124.9, 120.6.[1]

-

IR (KBr, cm⁻¹): 3300 (N-H stretch), 1650 (C=O stretch, Amide I), 1540 (N-H bend, Amide II).

Diagram of Nucleophilic Acyl Substitution

Caption: Logical flow of nucleophilic acyl substitution on this compound.

Friedel-Crafts Acylation

This compound is an excellent reagent for the Friedel-Crafts acylation of aromatic compounds, a classic method for forming carbon-carbon bonds and synthesizing aryl ketones.[5][6] The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride by forming a highly electrophilic acylium ion.[7]

Experimental Protocol: Synthesis of (3-Bromophenyl)(phenyl)methanone [8]

-

Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Formation of Acylium Ion: Slowly add this compound (1.0 eq) to the stirred suspension.

-

Addition of Arene: Add benzene (B151609) (1.0 eq) dropwise to the reaction mixture.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction can be gently heated to reflux if necessary.

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.[5]

| Arene | Product | Catalyst | Solvent | Yield (%) |

| Benzene | (3-Bromophenyl)(phenyl)methanone | AlCl₃ | DCM | ~85 |

| Toluene | (3-Bromophenyl)(p-tolyl)methanone | AlCl₃ | DCM | ~90 (para isomer)[9] |

| Anisole | (3-Bromophenyl)(4-methoxyphenyl)methanone | AlCl₃ | DCM | >90 (para isomer)[5] |

Spectroscopic Data for (3-Bromophenyl)(phenyl)methanone:

-

¹H NMR (CDCl₃): δ 7.80-7.82 (m, 3H), 7.68-7.71 (m, 1H), 7.59-7.63 (m, 1H), 7.48-7.52 (m, 2H), 7.38-7.42 (m, 1H).

-

¹³C NMR (CDCl₃): δ 195.5, 139.5, 137.2, 134.8, 132.9, 132.6, 130.1, 130.0, 129.9, 128.5, 128.4.

-

IR (KBr, cm⁻¹): 1660 (C=O stretch), 1595, 1447 (aromatic C=C stretch).

Diagram of Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts acylation.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a versatile handle for various palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern drug discovery for the construction of biaryl and other complex scaffolds.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the aryl bromide and an organoboron species, typically a boronic acid. This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Suzuki Coupling of this compound Derivative

Note: The acyl chloride is highly reactive towards the basic conditions of the Suzuki coupling. Therefore, it is typically converted to a more stable derivative, such as an ester or amide, prior to the cross-coupling reaction.

-

Reaction Setup: In a Schlenk flask, combine the 3-bromobenzoyl derivative (e.g., ethyl 3-bromobenzoate) (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1).

-

Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

| Boronic Acid | Product (from Ethyl 3-bromobenzoate) | Catalyst | Base | Solvent | Yield (%) |

| Phenylboronic acid | Ethyl [1,1'-biphenyl]-3-carboxylate | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~90 |

| 4-Methoxyphenylboronic acid | Ethyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | ~85 |

Diagram of Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, producing valuable arylalkyne structures. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[10][11]

Experimental Protocol: Sonogashira Coupling of a 3-Bromobenzoyl Derivative

Note: As with the Suzuki coupling, the acyl chloride is usually converted to a more stable derivative first.

-

Reaction Setup: To a Schlenk flask, add the 3-bromobenzoyl derivative (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

-

Solvent and Reagents: Add a degassed solvent such as triethylamine or a mixture of THF and triethylamine. Then, add the terminal alkyne (e.g., phenylacetylene, 1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) under an inert atmosphere until the starting material is consumed (monitor by TLC).

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonia (B1221849) to remove copper salts, followed by water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

| Alkyne | Product (from Ethyl 3-bromobenzoate) | Catalyst/Co-catalyst | Base/Solvent | Yield (%) |

| Phenylacetylene | Ethyl 3-(phenylethynyl)benzoate | Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | ~85-95 |

Diagram of Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycle of the Sonogashira coupling.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[2] This reaction has broad applications in the synthesis of pharmaceuticals and other nitrogen-containing compounds.

Experimental Protocol: Buchwald-Hartwig Amination of a 3-Bromobenzoyl Derivative

Note: The acyl chloride is typically converted to a more stable derivative first.

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine (B1218219) ligand (e.g., XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq).

-

Reagent Addition: Add the 3-bromobenzoyl derivative (1.0 eq), the amine (1.2 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress by GC-MS or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract with an organic solvent.

-

Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

| Amine | Product (from Ethyl 3-bromobenzoate) | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Morpholine | Ethyl 3-(morpholino)benzoate | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | ~80-90[12] |

| Aniline | Ethyl 3-(phenylamino)benzoate | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | ~75-85 |

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a wide array of complex molecules. The reactions outlined in this guide—nucleophilic acyl substitution, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions—represent the core transformations that make this reagent indispensable for researchers in the pharmaceutical and materials science fields. The provided protocols and data serve as a practical resource for the efficient and strategic application of this compound in the synthesis of novel compounds.

References

- 1. rsc.org [rsc.org]

- 2. ETHYL 3-BROMOBENZOATE(24398-88-7) 1H NMR [m.chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. websites.umich.edu [websites.umich.edu]

- 9. researchgate.net [researchgate.net]

- 10. ijnc.ir [ijnc.ir]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Friedel-Crafts Acylation of Anisole with 3-Bromobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of (3-bromophenyl)(4-methoxyphenyl)methanone (B1273611) via the Friedel-Crafts acylation of anisole (B1667542) with 3-bromobenzoyl chloride.[1] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones, which are valuable intermediates in the pharmaceutical and materials science industries.[1][2] The protocol herein details the experimental procedure, including reaction setup, reagent handling, workup, and purification.[3][4] Additionally, this note includes quantitative data in a structured format and a visual representation of the experimental workflow to ensure clarity and reproducibility.

Introduction

The Friedel-Crafts acylation, a reaction developed by Charles Friedel and James Crafts in 1877, is a fundamental method for the formation of carbon-carbon bonds by introducing an acyl group to an aromatic ring.[5] The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.[1] In this specific application, anisole (methoxybenzene) is acylated with this compound. The methoxy (B1213986) group of anisole is an activating, ortho-para directing group; however, due to steric hindrance, the para-substituted product, (3-bromophenyl)(4-methoxyphenyl)methanone, is the major product.[5] This compound serves as a key building block for various biologically active molecules.[1]

Reaction Scheme

Caption: Reaction scheme for the synthesis of (3-bromophenyl)(4-methoxyphenyl)methanone.[1]

Experimental Protocol

This protocol is based on established methods for the Friedel-Crafts acylation of anisole derivatives.[4]

Materials and Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Anhydrous aluminum chloride (AlCl₃)

-

This compound

-

Anisole

-

Anhydrous dichloromethane (B109758) (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture for recrystallization

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3] Cool the suspension to 0 °C using an ice-water bath.[3]

-

Addition of Reactants:

-

In a dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.[3] Add this solution dropwise to the cooled AlCl₃ suspension over 15-20 minutes with vigorous stirring.[5]

-

Following this, add a solution of anisole (1.0-1.2 equivalents) in anhydrous dichloromethane dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.[3]

-

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-12 hours.[3][4] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3]

-

Work-up (Quenching): Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4][6] This step is exothermic and should be performed in a well-ventilated fume hood.[1] Stir the mixture vigorously until the ice has melted.[3]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2-3 times).[4] Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and finally with brine.[1]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as hot ethanol or a hexane/ethyl acetate mixture to yield the pure (3-bromophenyl)(4-methoxyphenyl)methanone as a crystalline solid.[1][5] Alternatively, column chromatography on silica (B1680970) gel can be used for purification.[3]

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.[1]

Data Presentation

Table 1: Reagents and Reaction Parameters

| Reagent/Parameter | Molar Ratio (Typical) | Role | Notes |

| This compound | 1.0 eq | Acylating Agent | --- |

| Anisole | 1.0 - 1.25 eq | Substrate | Anisole is the limiting reagent in some protocols. |

| Aluminum Chloride (AlCl₃) | 1.1 - 1.3 eq | Lewis Acid Catalyst | Must be anhydrous. A stoichiometric amount is often needed as it complexes with the product.[3] |

| Dichloromethane (DCM) | --- | Solvent | Must be anhydrous.[3] |

| Temperature | 0 °C to Room Temp | Reaction Condition | Initial cooling is crucial to control the exothermic reaction.[7] |

| Reaction Time | 1 - 12 hours | Reaction Condition | Monitored by TLC for completion.[3][4] |

| Typical Yield | Good to Excellent | Outcome | Yield is dependent on the purity of reagents and anhydrous conditions.[3] |

Experimental Workflow

Caption: A workflow diagram illustrating the key steps of the Friedel-Crafts acylation protocol.

Safety Precautions

-

Anhydrous Aluminum Chloride: Extremely corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-